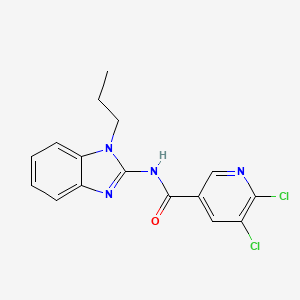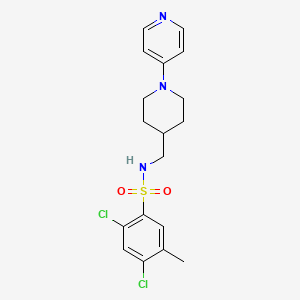![molecular formula C23H27N3O6S2 B2375343 6-アセチル-2-(4-(ピロリジン-1-イルスルホニル)ベンザミド)-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボン酸エチル CAS No. 449769-49-7](/img/structure/B2375343.png)
6-アセチル-2-(4-(ピロリジン-1-イルスルホニル)ベンザミド)-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidin-1-ylsulfonyl group and the tetrahydrothieno[2,3-c]pyridine ring system contributes to its biological activity and chemical reactivity.
科学的研究の応用
ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrothieno[2,3-c]pyridine ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the reaction of the intermediate with pyrrolidine and a sulfonyl chloride under basic conditions.
Acetylation and esterification: The final steps involve acetylation of the amine group and esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in the body. The pyrrolidin-1-ylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrothieno[2,3-c]pyridine ring system may also play a role in binding to biological targets, thereby modulating their function.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in drug discovery.
Thieno[2,3-c]pyridine derivatives: These compounds are also studied for their biological activities and potential therapeutic applications.
Uniqueness
ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidin-1-ylsulfonyl group and the tetrahydrothieno[2,3-c]pyridine ring system makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
ethyl 6-acetyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S2/c1-3-32-23(29)20-18-10-13-25(15(2)27)14-19(18)33-22(20)24-21(28)16-6-8-17(9-7-16)34(30,31)26-11-4-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGNVKBPKQVFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)



![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2375274.png)
![3-Methyl-2-(4-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperazin-1-yl)butanenitrile](/img/structure/B2375275.png)
![4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride](/img/structure/B2375276.png)
![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2375277.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)

